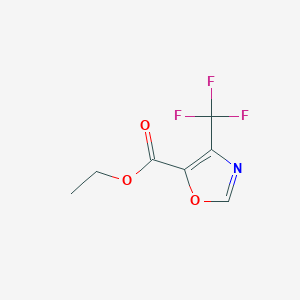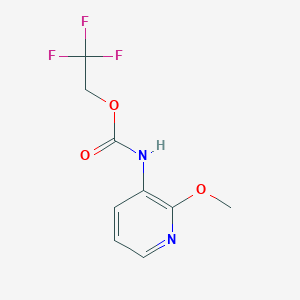
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
The compound “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. Based on its name, it likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazolidine core .
Synthesis Analysis
While specific synthesis methods for “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds such as isothiocyanates and isocyanates are typically synthesized from amines . The synthesis of these compounds often involves reactions with phosgene or carbon disulfide .Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds like isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry Applications
- Enantioselective Synthesis : Oxazolidin-2-ones, including derivatives similar to "3-(3-Acetylphenyl)-1,3-oxazolidin-2-one," serve as chiral auxiliaries in asymmetric synthesis, enabling the enantioselective construction of complex molecules (Gaul & Seebach, 2000). These compounds facilitate nucleophilic addition reactions to aldehydes, producing highly diastereoselective outcomes.
- Catalysis and Reaction Mechanisms : Gold(I)-catalyzed [2+2] cycloadditions with allenes demonstrate the utility of oxazolidin-2-ones in generating cyclic structures, showcasing their role in developing new synthetic methodologies (Faustino et al., 2012).
Medicinal Chemistry Applications
- Antibacterial Agents : The structure of oxazolidin-2-ones has been explored for antibacterial applications. Notably, the discovery and optimization of Δ-5 desaturase (D5D) inhibitors highlight the potential of oxazolidin-2-ones as leads for developing novel therapeutics with improved safety profiles (Fujimoto et al., 2017).
Enzymatic Synthesis Applications
- Biocatalysis : The enzymatic synthesis of oxazolidin-2-ones, utilizing immobilized lipases, underscores the versatility and green chemistry aspects of these compounds. This approach provides a sustainable method for synthesizing multifunctional oxazolidin-2-ones with diverse biological activities, demonstrating the expanding role of biocatalysis in chemical synthesis (Yadav & Pawar, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSEPFZMXONLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)


![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)